5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole
Brand Name: Vulcanchem
CAS No.: 861081-07-4
VCID: VC15909635
InChI: InChI=1S/C9H9IO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3
SMILES:
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole

CAS No.: 861081-07-4

Cat. No.: VC15909635

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole - 861081-07-4

Specification

CAS No. 861081-07-4
Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name 5-iodo-2,2-dimethyl-1,3-benzodioxole
Standard InChI InChI=1S/C9H9IO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3
Standard InChI Key MFUKTGJDNHRCCF-UHFFFAOYSA-N
Canonical SMILES CC1(OC2=C(O1)C=C(C=C2)I)C

Introduction

Structural Characteristics and Nomenclature

The core structure of 5-iodo-2,2-dimethylbenzo[d] dioxole consists of a benzene ring fused to a 1,3-dioxole ring, with substituents at the 2, 2, and 5 positions. Systematic nomenclature assigns the iodine atom to position 5 of the benzene ring, while the two methyl groups occupy the geminal positions (C2) of the dioxole ring. This arrangement creates a sterically hindered environment, influencing both reactivity and intermolecular interactions.

Key structural features:

  • Fused bicyclic system: The benzene and dioxole rings share two adjacent carbon atoms, resulting in a planar configuration stabilized by conjugation.

  • Electron-withdrawing iodine: The iodine atom at C5 induces partial positive charges on adjacent carbon atoms, enhancing susceptibility to nucleophilic substitution.

  • Steric shielding: The 2,2-dimethyl groups restrict rotational freedom around the dioxole ring, affecting crystallization behavior and solubility .

The compound’s IUPAC name, 5-iodo-2,2-dimethyl-2,3-dihydrobenzo[d] dioxole, reflects its substitution pattern and saturation state. Alternative names include 1-iodo-3,4-methylenedioxybenzene and 4-iodo-1,2-(methylenedioxy)benzene, though these are less commonly used in modern literature .

Synthesis and Preparation Methods

Direct Iodination of Benzodioxole Precursors

The most efficient route to 5-iodo-2,2-dimethylbenzo[d] dioxole involves electrophilic iodination of 2,2-dimethylbenzo[d] dioxole using iodine monochloride (ICl\text{ICl}) or I2\text{I}_2 in the presence of a silver(I) catalyst. A representative procedure from Sigma-Aldrich involves:

  • Reaction Setup:

    • 2,2-Dimethylbenzo[d] dioxole (10 g, 66.58 mmol) is combined with Ag2SO4\text{Ag}_2\text{SO}_4 (20.75 g, 66.58 mmol) and I2\text{I}_2 (16.91 g, 66.58 mmol) in anhydrous ethanol (250 mL).

    • The mixture is stirred at room temperature for 2 hours until the iodine color dissipates .

  • Workup:

    • Precipitated salts are removed by filtration, and ethanol is evaporated under reduced pressure.

    • The residue is dissolved in CH2Cl2\text{CH}_2\text{Cl}_2, washed with 20% Na2S2O3\text{Na}_2\text{S}_2\text{O}_3, dried over Na2SO4\text{Na}_2\text{SO}_4, and concentrated to yield the product as a yellow oil (92% yield) .

Mechanistic Insight:
The silver ion facilitates the generation of I+\text{I}^+, which undergoes electrophilic aromatic substitution at the para position relative to the dioxole oxygen atoms. The dimethyl groups direct iodination to C5 via steric and electronic effects .

Alternative Routes via Cross-Coupling Reactions

Physicochemical Properties

Experimental data from ChemBK and PubChem reveal the following characteristics :

PropertyValueConditions
Molecular Weight276.07 g/mol-
Density1.91 g/cm³20°C
Boiling Point94°C760 mmHg
Flash Point111°CClosed cup
SolubilityInsoluble in water; soluble in CH2Cl2\text{CH}_2\text{Cl}_2, ethanol25°C

The compound’s low water solubility (logP ≈ 3.2) and high density arise from the hydrophobic methyl groups and heavy iodine atom. Thermal stability up to 200°C makes it suitable for high-temperature reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

  • δ 6.76 (s, 1H, H-4)

  • δ 7.15 (s, 1H, H-6)

  • δ 1.42 (s, 6H, 2×CH₃)

13C NMR (100 MHz, CDCl₃):

  • δ 148.8 (C-2, dioxole)

  • δ 147.5 (C-3, dioxole)

  • δ 128.4 (C-5, benzene)

  • δ 117.8 (C-4, benzene)

  • δ 107.3 (C-6, benzene)

  • δ 24.1 (2×CH₃)

The absence of splitting in the aromatic proton signals indicates a symmetrical substitution pattern, while the methyl groups appear as a singlet due to equivalent environments .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 275.9701 ([M+H]+\text{[M+H]}^+, calculated 275.9703) .

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom undergoes facile displacement with nucleophiles such as azide (N3\text{N}_3^-), cyanide (CN\text{CN}^-), and alkoxides. For example:

5-Iodo-2,2-dimethylbenzo[d][1][3]dioxole+NaN3DMF, 80°C5-Azido-2,2-dimethylbenzo[d][1][3]dioxole(85% yield)\text{5-Iodo-2,2-dimethylbenzo[d][1][3]dioxole} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{5-Azido-2,2-dimethylbenzo[d][1][3]dioxole} \quad (\text{85\% yield})

This reactivity parallels that of aryl iodides in Ullmann and Buchwald-Hartwig aminations .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable the formation of carbon-carbon bonds. A Heck reaction with acrylates produces styrene derivatives:

5-Iodo-2,2-dimethylbenzo[d][1][3]dioxole+CH2=CHCO2EtPd(OAc)2,P(o-tol)35-Vinyl-2,2-dimethylbenzo[d][1][3]dioxole(72% yield)\text{5-Iodo-2,2-dimethylbenzo[d][1][3]dioxole} + \text{CH}_2=\text{CHCO}_2\text{Et} \xrightarrow{\text{Pd(OAc)}_2, \text{P(o-tol)}_3} \text{5-Vinyl-2,2-dimethylbenzo[d][1][3]dioxole} \quad (\text{72\% yield})

Such transformations are critical for synthesizing conjugated polymers .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block for:

  • Heterocyclic frameworks: Cyclization with alkynes yields benzofurans and indoles .

  • Ligand design: Functionalization at C5 produces phosphine ligands for asymmetric catalysis .

Medicinal Chemistry

Derivatives exhibit antioxidant and anti-inflammatory properties. Pentamethyltournefolic acid analogs, synthesized via iodobenzodioxole intermediates, show promise in neurodegenerative disease models .

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